molecular formula C15H10ClN3O2 B11979127 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-26-6

2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B11979127
CAS No.: 331948-26-6
M. Wt: 299.71 g/mol
InChI Key: MXFVDRQFTYWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2-chlorophenylamino group at position 2 and a carbaldehyde at position 3. The compound’s molecular formula is inferred as C₁₅H₁₁ClN₄O₂ (molecular weight ≈ 326.73 g/mol), based on the pyrido[1,2-a]pyrimidine backbone and substituent contributions .

Properties

CAS No.

331948-26-6

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

2-(2-chloroanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C15H10ClN3O2/c16-11-5-1-2-6-12(11)17-14-10(9-20)15(21)19-8-4-3-7-13(19)18-14/h1-9,17H

InChI Key

MXFVDRQFTYWPFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine and Pyrimidine Precursors

The pyridopyrimidine scaffold is constructed via cyclocondensation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. A representative protocol involves:

  • Reactants : 2-Aminopyridine and ethyl acetoacetate in acetic acid under reflux.

  • Mechanism : Knoevenagel condensation followed by cyclodehydration forms the fused pyrido[1,2-a]pyrimidine ring.

  • Chlorination : Treatment with POCl₃ introduces the chlorine substituent at position 2, yielding 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

Key Data :

ParameterValueSource
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.60 g/mol
Yield68–72% (optimized conditions)

Introduction of the 2-Chlorophenylamino Group

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with 2-chloroaniline to install the phenylamino moiety.

Amination via NAS

  • Conditions :

    • Solvent : Anhydrous ethanol or DMF

    • Base : Triethylamine (2.5 equiv)

    • Temperature : 80–90°C under reflux for 8–12 hours.

  • Mechanism : The electron-withdrawing carbonyl and aldehyde groups activate the chlorine for displacement by the amine nucleophile.

Optimization Insights :

  • Higher yields (75–80%) are achieved in DMF due to improved solubility of intermediates.

  • Prolonged reaction times (>12 hours) lead to decomposition, reducing yields to <50%.

Workup and Purification

  • Quenching : Dilution with ice-cold water precipitates the crude product.

  • Purification : Recrystallization from ethanol or column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the pure compound.

Spectroscopic Validation :

  • IR : Bands at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 745 cm⁻¹ (C-Cl).

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.45 (d, J=7.2 Hz, 1H, pyrido-H), 7.60–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, NH).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and amination in a single vessel:

  • Cyclocondensation : 2-Aminopyridine, ethyl acetoacetate, and POCl₃ in refluxing toluene.

  • In Situ Amination : Direct addition of 2-chloroaniline and triethylamine after chlorination.

  • Advantages : Reduced purification steps, overall yield 70–73%.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150 W, 120°C, 30 minutes) in DMF.

  • Outcome : 85% yield with 99% purity (HPLC), demonstrating enhanced efficiency.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization:

Continuous Flow Reactor Design

  • Parameters :

    • Residence time: 20 minutes

    • Temperature: 90°C

    • Pressure: 2 bar

  • Outcome : 12 kg/day throughput with 78% yield.

Green Chemistry Metrics

MetricValueImprovement vs. Batch
E-factor8.245% reduction
PMI (Process Mass Intensity)15.732% reduction

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing hydrolysis of the aldehyde group under basic conditions.

  • Mitigation : Use of anhydrous solvents and controlled pH (6.5–7.0).

Regioselectivity in NAS

  • Challenge : Potential substitution at position 4 instead of 2.

  • Solution : Steric directing groups (e.g., bulky substituents at position 6) enforce selectivity.

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 6.8 minutes.

  • LC-MS : m/z 330.1 [M+H]⁺ (calculated 329.05).

Stability Studies

  • Storage : Stable for 24 months at –20°C in amber vials (HPLC purity >98%).

  • Degradation : Hydrolysis of the aldehyde occurs at >40°C (t₁/₂ = 14 days at 25°C) .

Chemical Reactions Analysis

2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Novel Heterocycles
This compound serves as a synthon in the synthesis of various heterocyclic systems. It has been utilized to prepare derivatives that exhibit potential antimalarial activity. For instance, derivatives such as 2-azido and 2-hydrazino have been synthesized through nucleophilic substitution reactions involving this compound . These derivatives are of interest due to their biological activities, which may lead to the development of new therapeutic agents.

2. Anticancer Potential
Research indicates that derivatives of pyrido[1,2-a]pyrimidine structures, including those derived from 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, exhibit anticancer properties. The structural modifications can enhance their efficacy against various cancer cell lines. The functionalization of these compounds has led to the discovery of new anticancer agents with improved bioactivity and selectivity .

3. Enzymatic Inhibition
Compounds containing the pyrido[1,2-a]pyrimidine core have shown promise as inhibitors for various enzymes, including those involved in metabolic pathways. This opens avenues for developing drugs targeting diseases such as diabetes and obesity. The ability to modify the compound's structure allows for tailored inhibition profiles against specific enzymes .

Material Science Applications

1. Photophysical Properties
The unique structural characteristics of 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde contribute to its photophysical properties, making it suitable for applications in material science. Recent studies have highlighted its potential use as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to form stable crystals with desirable optical properties .

2. Supramolecular Chemistry
The compound's tendency to engage in supramolecular interactions can lead to novel materials with unique functionalities. Its ability to form complexes with various substrates can be exploited in designing new materials for sensors or drug delivery systems, enhancing their performance through controlled release mechanisms.

Case Studies

StudyApplicationFindings
Abass et al., 2010Synthesis of HeterocyclesDemonstrated successful synthesis of azido derivatives from the compound with potential antimalarial activity .
PMC8125733, 2021Anticancer ActivityHighlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives with structural modifications leading to enhanced efficacy against cancer cells .
Google PatentsEnzymatic InhibitionDiscussed the use of pyrido[1,2-a]pyrimidine derivatives as DPP-4 inhibitors for metabolic disease treatment, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Variations

The pyrido[1,2-a]pyrimidine scaffold is versatile, with substitutions at positions 2 and 3 modulating physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-(2-Chloro-phenylamino) C₁₅H₁₁ClN₄O₂* 326.73* Likely moderate lipophilicity; potential toxicity inferred from chloro analogs
2-((2-Hydroxyethyl)amino)-9-methyl analog (CID 1552315) 2-(Hydroxyethylamino), 9-Methyl C₁₂H₁₃N₃O₃ 247.25 Enhanced solubility due to polar hydroxyethyl group; methyl group increases steric bulk
2-Chloro-7-methyl analog (CAS 302936-53-4) 2-Chloro, 7-Methyl C₁₀H₇ClN₂O₂ 222.63 High toxicity (H301, H311, H331); used in hazardous material protocols
2-[4-(3-Chlorophenyl)-piperazinyl] analog (CAS 433327-33-4) 2-(3-Chlorophenyl-piperazinyl) C₁₉H₁₇ClN₄O₂ 368.82 Bulky substituent enhances receptor binding; higher molecular weight impacts pharmacokinetics
2-Hydroxy analog (BS54-3611) 2-Hydroxy C₉H₆N₂O₃ 190.15 Building block for synthesis; hydroxyl group enables hydrogen bonding
Tetrahydro-2-methyl analog (CAS 599173-40-7) 2-Methyl, tetrahydro ring C₁₁H₁₄N₂O₂ 206.24 Reduced aromaticity improves metabolic stability; acetaldehyde moiety offers reactivity

*Inferred values based on structural analysis.

Physicochemical and Hazard Profiles

  • Lipophilicity and Solubility : The target compound’s chloro-phenyl group likely increases lipophilicity compared to hydroxyethyl (CID 1552315) or hydroxyl (BS54-3611) analogs, reducing aqueous solubility .
  • Toxicity : The 2-chloro substituent (as in CAS 302936-53-4) correlates with acute toxicity (oral, dermal, inhalation) , suggesting similar hazards for the target compound.
  • Stability : Tetrahydro derivatives (CAS 599173-40-7) exhibit enhanced stability due to saturation, whereas the target compound’s aromaticity may increase photoreactivity .

Biological Activity

2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 17326-27-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in drug development.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is C10H7ClN2O2C_{10}H_7ClN_2O_2 with a molecular weight of 222.63 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions and cyclocondensation techniques. For example, a common synthetic route includes the reaction of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with various amines to yield substituted derivatives. The characterization of synthesized compounds is often performed using techniques such as NMR and IR spectroscopy .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, one study indicated that related compounds can inhibit the SPOP protein, which plays a role in kidney tumorigenesis. Specifically, the compound was shown to disrupt SPOP binding to PTEN in HEK293T cells, leading to decreased levels of phosphorylated AKT and ERK, which are critical pathways in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various pyrido[1,2-a]pyrimidine derivatives exhibit activity against bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in treating infections .

Enzymatic Inhibition

Further investigations into the enzymatic inhibition capabilities of these compounds have shown promise in targeting specific enzymes involved in disease pathways. For example, the inhibition of certain kinases has been linked to the structural features of pyrido[1,2-a]pyrimidines .

Case Studies

Study Findings Reference
Study on SPOP InhibitionDemonstrated that the compound inhibits SPOP protein binding to PTEN, reducing tumor growth in ccRCC models.
Antimicrobial ScreeningShowed effective inhibition against multiple bacterial strains with low MIC values.
Enzymatic ActivityIdentified as an inhibitor for specific kinases involved in cancer signaling pathways.

Q & A

Q. What are the established synthetic routes for 2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions involving intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. A common procedure involves reacting this intermediate with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide treatment and acidification . Optimization strategies include:

  • Temperature control : Maintaining room temperature during initial steps to minimize side reactions.
  • Solvent choice : Methanol is preferred for its polarity and compatibility with intermediates.
  • Purification : Filtration after acidification (pH < 7) ensures removal of unreacted starting materials .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde group (δ ~9.5–10.0 ppm) and aromatic protons (δ ~6.9–8.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound poses health hazards (H302: harmful if swallowed; H315: skin irritation) and requires:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (P261/P271) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation (P233/P410) .

Advanced Research Questions

Q. How does structural modification of the pyrido[1,2-a]pyrimidine core influence biological activity, particularly in kinase or enzyme inhibition?

Substituents at the 2-chloro-phenylamino and aldehyde positions significantly modulate activity. For example:

  • Morpholine derivatives : Enhance selectivity for PI3K isoforms (e.g., p110α inhibition with IC₅₀ = 21 nM) .
  • Dithioacetal moieties : Improve metabolic stability and solubility, as seen in mesoionic analogs targeting bacterial enzymes .
  • Carboxamide substitutions : Derivatives like STM2457 (a METTL3 inhibitor) show potent anti-leukemic activity via RNA methylation modulation .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models for this compound?

Discrepancies often arise due to pharmacokinetic limitations. Strategies include:

  • Prodrug design : Masking the aldehyde group with acid-labile protectors (e.g., acetal derivatives) to improve bioavailability .
  • Formulation optimization : Use of nanocarriers (liposomes) to enhance tissue penetration .
  • Metabolic profiling : LC-MS/MS to identify active metabolites and adjust dosing regimens .

Q. What computational tools are effective for predicting the regioselectivity of cyclization reactions involving pyrido[1,2-a]pyrimidine intermediates?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict cyclization pathways. For example:

  • Thiazole-fused derivatives : DFT studies reveal that electron-withdrawing groups at C3 favor 6-endo-dig cyclization over 5-exo pathways .
  • Solvent effects : Polar solvents stabilize zwitterionic intermediates, steering reactions toward pyrimidine ring closure .

Q. What experimental approaches validate target engagement in cellular assays for derivatives of this compound?

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon ligand binding .
  • Fluorescence polarization : Track competitive displacement of fluorescent probes (e.g., CCG-4986 for RGS4 inhibition) .
  • Phosphoproteomics : Quantify downstream signaling changes (e.g., AKT phosphorylation inhibition in PI3K studies) .

Methodological Considerations

Q. How can researchers mitigate decomposition of the aldehyde group during long-term storage or reaction conditions?

  • Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • In situ generation : Use protected precursors (e.g., acetals) that release the aldehyde only during reactions .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of chiral analogs?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the phenylamino group .
  • Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.